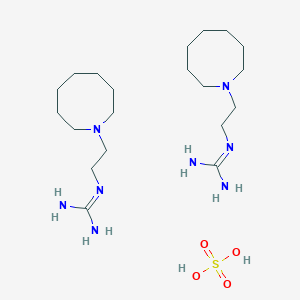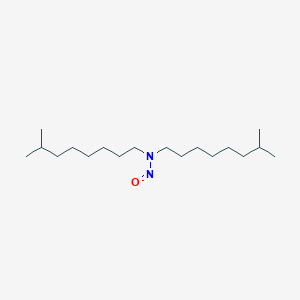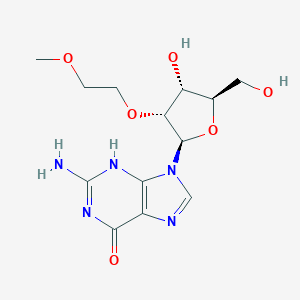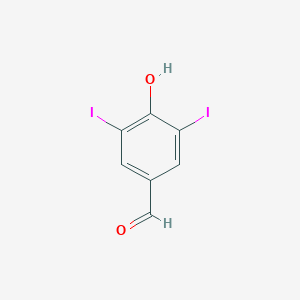
7-Hydroxycoumarin-4-acetic acid
Vue d'ensemble
Description
7-Hydroxycoumarin-4-acetic acid, also known as 2- (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid or Umbelliferone-4-acetic acid, is a compound used for labeling peptides and proteins to give blue fluorescence . It can also be used for labeling other biological molecules .
Synthesis Analysis
The synthesis of 7-Hydroxycoumarin-4-acetic acid involves the use of a hydrophobic 8-aminooctanoic acid cross-linker. The pH-indicator dye 7-hydroxycoumarin-4-acetic acid (7-HCA) is covalently bound to bovine serum albumin (BSA) at the positions of reactive amino groups. A highly stable and water-soluble complex (BSA-HCA) with a 1:4 molar stoichiometry is synthesized . Another study discusses the influence of various Lewis acids on the reaction and explores the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The molecular formula of 7-Hydroxycoumarin-4-acetic acid is C11H8O5 and its molecular weight is 220.18 g/mol . The IUPAC name is 2- (7-hydroxy-2-oxochromen-4-yl)acetic acid . The InChI is InChI=1S/C11H8O5/c12-7-1-2-8-6 (3-10 (13)14)4-11 (15)16-9 (8)5-7/h1-2,4-5,12H,3H2, (H,13,14) and the InChIKey is BNHPMQBVNXMPDU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=C (C=C1O)OC (=O)C=C2CC (=O)O .Physical And Chemical Properties Analysis
7-Hydroxycoumarin-4-acetic acid is soluble in DMSO and has an excitation wavelength of 360 nm and an emission wavelength of 450 nm . Its molecular weight is 220.18 g/mol .Applications De Recherche Scientifique
Synthesis of Fluorescent Probes
7-Hydroxycoumarin-4-acetic acid: is utilized in the synthesis of fluorescent probes due to its strong fluorescence . These probes are essential in biological and chemical research for detecting and quantifying specific biomolecules, tracking biological processes, and visualizing cellular components in real-time.
Development of Anticancer Agents
Research has shown that coumarin derivatives exhibit anticancer properties 7-Hydroxycoumarin-4-acetic acid serves as a precursor in the synthesis of compounds that inhibit the proliferation and metastasis of various cancer cells, including breast cancer cells .
Antibacterial and Antifungal Applications
Coumarin derivatives, including 7-Hydroxycoumarin-4-acetic acid , have been evaluated for their antibacterial and antifungal activities. They show promise in combating pathogens such as Candida albicans, Aspergillus niger, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Enzyme Substrate Synthesis for Disease Research
This compound is used in the synthesis of specific enzyme substrates for diseases like Maroteaux-Lamy (MPS VI) and Morquio A (MPS IVA) . These substrates are crucial for studying the enzymatic pathways and developing treatments for these rare diseases.
MALDI-TOF MS Matrices
7-Hydroxycoumarin-4-acetic acid: is employed as an ionic liquid matrix for Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) of proteins, peptides, and carbohydrates . This application is significant in proteomics and glycomics for identifying and characterizing biomolecules.
Industrialized Production of Coumarins
The compound is involved in the optimized industrial production of coumarins based on the Pechmann synthesis method. This process is important for producing coumarins at a scale suitable for commercial and clinical use .
Safety And Hazards
7-Hydroxycoumarin-4-acetic acid is harmful if inhaled and in contact with skin. It causes serious eye irritation and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. If it comes in contact with skin, it should be washed off with plenty of soap and water. Breathing dust, fume, gas, mist, vapors, or spray should be avoided .
Propriétés
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPMQBVNXMPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943938 | |
| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxycoumarin-4-acetic acid | |
CAS RN |
6950-82-9, 21392-45-0 | |
| Record name | 7-Hydroxycoumarin-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-coumarinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6950-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxycoumarin-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Hydroxycoumarin-4-acetic acid interact with fatty acids? What are the downstream effects of this interaction?
A: 7-Hydroxycoumarin-4-acetic acid, when conjugated to bovine serum albumin (BSA), forms a complex (BSA-HCA) that exhibits fluorescence quenching upon binding to fatty acids. [] This interaction allows for the sensitive detection and quantification of fatty acids in solution. [, ] The quenching effect is attributed to the partitioning of fatty acids from the BSA-HCA complex into detergent micelles above the critical micelle concentration. [] This property has been exploited to study the kinetics of fatty acid metabolism by enzymes like acyl-CoA synthetase. []
Q2: Can you provide details about the structural characteristics of 7-Hydroxycoumarin-4-acetic acid?
A: While specific spectroscopic data is not extensively outlined in the provided research, the molecular formula for 7-Hydroxycoumarin-4-acetic acid is C11H8O5. [] Its structure consists of a coumarin backbone with a hydroxyl group at the 7th position and an acetic acid group substituted at the 4th position. This structure forms the basis for its fluorescence properties and its ability to interact with specific targets.
Q3: How does the structure of 7-Hydroxycoumarin-4-acetic acid influence its ability to inhibit xanthine oxidase?
A: Research indicates that the 7-hydroxycoumarin structure is crucial for xanthine oxidase (XO) inhibition. [, ] The presence of a 6-hydroxy group, as seen in esculetin, enhances inhibitory activity, while a 6-methoxy group, like in scopoletin, reduces it. [, ] Bulkier substitutions at the 8th position also decrease inhibition. [, ] These findings highlight the importance of specific structural features for 7-Hydroxycoumarin-4-acetic acid's interaction with XO and its potential as an enzyme inhibitor.
Q4: What are some of the applications of 7-Hydroxycoumarin-4-acetic acid in sensing?
A: 7-Hydroxycoumarin-4-acetic acid's fluorescence properties make it suitable for developing sensitive and selective sensors. For example, researchers have developed a coumarin-based probe with 7-Hydroxycoumarin-4-acetic acid methyl ester as the fluorophore for detecting hydrogen sulfide (H2S) in living cells. [] Another study utilized HCAA encapsulated within a metal-organic framework (MOF) as a ratiometric fluorescence nanoprobe for the selective detection of Staphylococcus aureus. [] These examples demonstrate the versatility of HCAA in designing probes for various analytes.
Q5: Has 7-Hydroxycoumarin-4-acetic acid been explored for drug delivery applications?
A: Yes, 7-Hydroxycoumarin-4-acetic acid has been incorporated into novel amphiphilic glucose-responsive modified starch micelles for insulin delivery. [] The micelles, containing HCAA as a hydrophobic component, demonstrated glucose-sensitive insulin release, highlighting the potential of HCAA in developing smart drug delivery systems. []
Q6: Are there any studies on the potential therapeutic applications of 7-Hydroxycoumarin-4-acetic acid?
A: Research has identified 7-Hydroxycoumarin-4-acetic acid as a potential active ingredient in Herba Lysimachiae, a traditional Chinese medicine used to treat osteoarthritis. [] While further investigation is needed, this finding suggests that HCAA could have potential therapeutic benefits.
Q7: Are there alternative compounds to 7-Hydroxycoumarin-4-acetic acid for similar applications?
A: While this specific question isn't directly addressed in the provided papers, the research highlights the influence of structural modifications on 7-Hydroxycoumarin-4-acetic acid's activity. [, ] This suggests that alternative coumarin derivatives or other fluorophores with tailored properties could be explored for similar applications in sensing, drug delivery, and potentially therapeutics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)